4-(Pyrrolidin-1-YL)pyrimidin-2-amine

説明

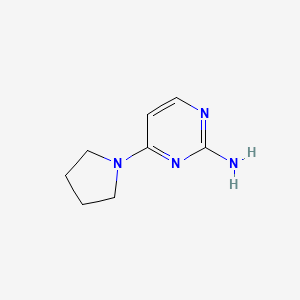

4-(Pyrrolidin-1-YL)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group at the 4-position and an amine group at the 2-position. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-YL)pyrimidin-2-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine. This reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures . Another method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-(Pyrrolidin-1-YL)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: Intramolecular cyclization can lead to the formation of fused ring systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoroacetic acid, potassium carbonate, and various nucleophiles such as phenols and amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reactions with aromatic nucleophiles can yield substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .

科学的研究の応用

Cancer Treatment

One of the primary applications of 4-(Pyrrolidin-1-YL)pyrimidin-2-amine derivatives is in cancer therapy. Research has shown that certain derivatives exhibit potent inhibitory activity against specific kinases involved in cancer progression.

Mnk Inhibition

A study highlighted the significance of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives as selective inhibitors of MAPK-interacting kinases (Mnks), which play a crucial role in the oncogenic activity of eukaryotic translation initiation factor 4E (eIF4E) . These compounds demonstrated:

- Potent Anti-proliferative Activity : Effective against acute myeloid leukemia (AML) cells, particularly MV4-11 cell lines.

- Mechanistic Insights : The lead compound reduced phosphorylated eIF4E levels and induced apoptosis by down-regulating anti-apoptotic proteins like Mcl-1 .

Structural Diversity and Drug Development

The structural versatility of this compound allows for extensive modifications that can enhance its pharmacological properties. This adaptability is crucial for developing new therapeutic agents.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrimidine derivatives has revealed insights into how modifications can influence biological activity. For instance, variations in amino side chains have been shown to affect the potency and selectivity of these compounds against various targets .

Antimicrobial Properties

Beyond oncology, derivatives of this compound have been investigated for their antimicrobial properties. A study focused on a series of pyrimidines that exhibited activity against ESKAPE pathogens, which are notorious for their antibiotic resistance .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound and its derivatives:

作用機序

The mechanism of action of 4-(Pyrrolidin-1-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it can act as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . These interactions can lead to the inhibition of various enzymes and pathways, resulting in its observed biological effects.

類似化合物との比較

Similar Compounds

2-(Pyrrolidin-1-YL)pyrimidine: Similar structure but with the pyrrolidine group at the 2-position.

4-(Pyrrolidin-1-YL)benzonitrile: Contains a benzonitrile group instead of a pyrimidine ring.

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Features pyrazole groups instead of pyrrolidine.

Uniqueness

4-(Pyrrolidin-1-YL)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to its analogs. Its ability to modulate multiple biological targets makes it a valuable compound in drug discovery and development .

生物活性

4-(Pyrrolidin-1-YL)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has shown efficacy in inhibiting various kinases, making it a subject of interest for further research.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which contributes to its unique biological properties. Its IUPAC name is this compound, and it can be represented structurally as follows:

The primary mechanism of action for this compound involves the inhibition of specific kinases. Notably, it targets the serine/threonine protein kinase PLK4, which plays a crucial role in centriole duplication and cell cycle progression. Inhibition of PLK4 leads to:

- Disruption of centriole duplication

- Induction of cell cycle arrest

- Promotion of apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the compound's activity against various cancer cell lines. For instance, derivatives of this compound have been shown to inhibit Mnk kinases, which are involved in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E). This inhibition is significant as eIF4E is often overexpressed in cancers such as acute myeloid leukemia (AML). A lead compound demonstrated potent anti-proliferative activity against MV4-11 AML cells, reducing levels of phosphorylated eIF4E and inducing apoptosis through down-regulation of anti-apoptotic proteins like Mcl-1 .

Kinase Inhibition

The compound has been characterized as a potent inhibitor of PLK4, with implications for its use in treating cancers where PLK4 is overactive. In vitro studies show that this compound disrupts the centriole duplication pathway, leading to cellular effects that include apoptosis .

Comparative Biological Activity Table

| Compound | Target Kinase | IC50 (µM) | Cell Line Tested | Effect |

|---|---|---|---|---|

| This compound | PLK4 | 0.5 | MV4-11 AML | Induces apoptosis |

| N-(pyrrolidin-3-yl)pyrimidin-2-amine | Mnk2 | 0.3 | Various cancer lines | Reduces eIF4E levels |

| 4-(3-Aminoazetidin-1-YL)pyrimidin-2-amines | H3R | 0.8 | Mouse models | Partial agonism |

Antimicrobial Activity

In addition to its anticancer properties, this compound derivatives have been evaluated for antimicrobial activity. Studies indicate that certain derivatives exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, showcasing their potential as therapeutic agents against bacterial infections .

特性

IUPAC Name |

4-pyrrolidin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQBPINQCZDQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695348 | |

| Record name | 4-(Pyrrolidin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215986-09-6 | |

| Record name | 4-(Pyrrolidin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。